Salvisyrianone

Overview

Description

Salvisyrianone is a natural diterpene compound isolated from the roots of the Salvadora syriaca plant and Cryptomeria taiwanensis. It is known for its potential antihypertensive and antitumor activities . This compound is characterized by its unique aromatic properties, making it a valuable ingredient in flavors and fragrances .

Preparation Methods

Synthetic Routes and Reaction Conditions: Salvisyrianone is primarily obtained through solvent extraction and purification from the roots of Salvadora syriaca. The extraction process involves using appropriate solvents to isolate the compound, followed by distillation and crystallization to achieve a pure form .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale solvent extraction techniques. The raw material, Salvadora syriaca roots, is processed using solvents such as ethanol or methanol. The extract is then subjected to various purification steps, including distillation and crystallization, to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Salvisyrianone undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Salvisyrianone has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of various organic compounds.

Biology: Studied for its potential antihypertensive and antitumor activities.

Medicine: Investigated for its therapeutic potential in treating hypertension and cancer.

Industry: Utilized as an ingredient in flavors and fragrances due to its unique aromatic properties

Mechanism of Action

The mechanism of action of Salvisyrianone involves its interaction with specific molecular targets and pathways. It is believed to exert its antihypertensive effects by modulating the activity of enzymes involved in blood pressure regulation. Additionally, its antitumor activity is thought to be mediated through the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Salvisyrianone is structurally similar to other diterpenes such as:

- Miltirone

- Cryptotanshinone

- Tanshinone IIA

- Primin

- Homoembelin

- Embelin

- Rapanone

- Alpha-Tocopherolquinone

- Coenzyme Q10

- Vitamin K1

These compounds share similar structural features but differ in their functional groups and bioactivities. For instance, miltirone is a crucial precursor in the biosynthesis of various tanshinones, while cryptotanshinone and tanshinone IIA are known for their anti-inflammatory and anticancer properties .

This compound stands out due to its unique aromatic properties and potential therapeutic applications in hypertension and cancer treatment .

Biological Activity

Salvisyrianone is a compound derived from the Salvia genus, particularly noted for its presence in Salvia miltiorrhiza, a plant renowned in traditional Chinese medicine for its therapeutic properties. This article delves into the biological activities associated with this compound, drawing on various studies that highlight its pharmacological potential.

Chemical Structure and Biosynthesis

This compound is classified as a diterpenoid, which are compounds characterized by their complex structures and diverse biological activities. The biosynthesis of this compound and related diterpenoids involves several enzymatic pathways, primarily initiated from geranylgeranyl diphosphate (GGPP). Key enzymes include copalyl diphosphate synthase (CPS) and kaurene synthase-like cyclases (KSL), which facilitate the conversion of GGPP into various diterpenoid precursors .

Pharmacological Activities

Research has demonstrated that this compound exhibits a range of biological activities, including:

- Antioxidant Properties : this compound has shown significant antioxidant activity, which is crucial for combating oxidative stress-related diseases.

- Anti-inflammatory Effects : Studies indicate that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

- Cardiovascular Benefits : The compound has been linked to vasorelaxation effects, suggesting its utility in treating cardiovascular disorders by improving blood flow and reducing ischemic damage .

Case Studies and Research Findings

A series of studies have explored the efficacy of this compound in various contexts:

- Vasorelaxation Studies : In vitro experiments demonstrated that this compound significantly relaxes vascular smooth muscle cells, indicating its potential as a treatment for hypertension and other cardiovascular diseases. The mechanism appears to involve the modulation of calcium ion channels and nitric oxide pathways .

- Anti-cancer Activity : Preliminary research indicates that this compound may possess anti-cancer properties. In cell line studies, it inhibited the proliferation of cancer cells, suggesting a possible role in cancer therapy. The exact mechanisms remain under investigation but may involve apoptosis induction and cell cycle arrest .

- Neuroprotective Effects : Recent studies have suggested that this compound can protect neuronal cells from oxidative damage, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Data Table: Summary of Biological Activities

Properties

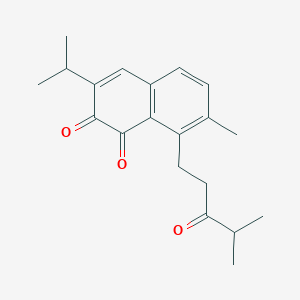

IUPAC Name |

7-methyl-8-(4-methyl-3-oxopentyl)-3-propan-2-ylnaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-11(2)16-10-14-7-6-13(5)15(8-9-17(21)12(3)4)18(14)20(23)19(16)22/h6-7,10-12H,8-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNPHTQAHFLSCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C=C(C(=O)C2=O)C(C)C)CCC(=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the biological activity of salvisyrianone?

A1: The research paper focuses on the cardiovascular effects of the crude extract and other isolated compounds from Salvia syriaca roots. While the study mentions this compound as a newly discovered rearranged diterpene, it does not provide information about its specific biological activity or potential cardiovascular effects. The paper primarily focuses on the antihypertensive activity observed in the crude extract and attributes this effect to the presence of ferruginol and 3β-hydroxystigmast-5-en-7-one. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.